RPR-260243

描述

RPR260243 是一种强效的人类ether-à-go-go相关基因 (hERG) 钾通道激活剂。 这种化合物以其减缓 hERG1 通道失活并减弱其失活的能力而闻名,使其成为研究心脏电生理学和潜在治疗应用的宝贵工具 .

科学研究应用

Long QT Syndrome Treatment

Long QT syndrome (LQTS) is characterized by prolonged repolarization of the heart, leading to serious arrhythmias. RPR-260243 has shown efficacy in restoring normal hERG channel function in mutant channels associated with LQTS, particularly the R56Q mutation. Studies indicate that this compound can restore wild-type-like repolarizing currents in these mutant channels, significantly reducing the risk of arrhythmias .

Arrhythmia Management

In models of induced arrhythmia, such as zebrafish hearts with dofetilide-induced arrhythmia, this compound has demonstrated the ability to restore normal rhythm. The compound not only abbreviates action potential duration (APD) but also increases post-repolarization refractoriness, providing a dual benefit that mitigates arrhythmogenicity .

Electrophysiological Characterization

The electrophysiological effects of this compound have been extensively characterized through various studies:

- Voltage Dependence : this compound enhances hERG protective current amplitudes at longer coupling intervals, particularly under conditions mimicking physiological temperatures. This enhancement is more pronounced in mutant channels compared to wild-type channels .

- Concentration-Dependent Effects : The compound exhibits a concentration-dependent increase in hERG protective currents. For instance, at 10 µM concentration, significant increases in protective current amplitudes were recorded, suggesting its potential for therapeutic application at clinically relevant doses .

Data Tables

| Parameter | Control | With this compound (10 µM) | Effect Size |

|---|---|---|---|

| Peak hERG Protective Current (21°C) | 0.59 ± 0.09 | 0.74 ± 0.04 | Increased by 25% (P = 0.017) |

| Peak hERG Protective Current (37°C) | 0.26 ± 0.09 | 0.69 ± 0.16 | Increased by 165% (P < 0.001) |

| Deactivation Rate (τ) | Fast | Slowed | Significantly slowed |

Case Study: Zebrafish Model

In a study using zebrafish hearts, this compound was able to restore normal electrical activity following drug-induced arrhythmia by modifying both action potential duration and refractoriness. This study highlights the compound's potential as an antiarrhythmic agent capable of addressing complex cardiac conditions through targeted modulation of ion channel activity .

Case Study: Human Mutant Channels

Electrophysiological assessments demonstrated that this compound effectively countered the accelerated deactivation seen in hERG channels harboring LQTS mutations. The compound's ability to enhance repolarizing currents during premature depolarizations was particularly notable, indicating its therapeutic promise for patients with genetic predispositions to arrhythmias .

作用机制

RPR260243 通过调节 hERG 通道的门控特性发挥其作用。它减缓了通道的失活,在不应期期间允许延长复极化电流。这种作用有助于稳定心脏电活动并降低心律失常的风险。 RPR260243 的分子靶标包括 hERG 通道亚基,所涉及的途径与离子通道门控和电生理调节相关 .

生化分析

Biochemical Properties

RPR-260243 interacts with the hERG1 channels, slowing their deactivation and attenuating their inactivation . This interaction enhances the protective IKr current early in the refractory period, reducing arrhythmogenicity .

Cellular Effects

This compound influences cell function by modulating the activity of hERG1 channels. By slowing the deactivation and attenuating the inactivation of these channels, this compound can alter cellular signaling pathways and potentially influence gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to hERG1 channels and modifying their currents. Specifically, this compound slows the deactivation and attenuates the inactivation of these channels . This modification of hERG currents can influence gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the function of hERG1 channels . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas of active investigation .

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well characterized. It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

合成路线及反应条件

RPR260243 的合成涉及多个步骤,从关键中间体的制备开始。该化合物通过一系列反应合成,包括烷基化、环化和官能团修饰。 最终产物通过重结晶或色谱等纯化过程获得 .

工业生产方法

RPR260243 的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程包括优化反应条件以最大限度地提高产量和纯度。 连续流动化学和自动化合成等先进技术可用于提高效率和可扩展性 .

化学反应分析

反应类型

RPR260243 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以修饰分子中的某些官能团。

常用试剂及条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化锂铝等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常包括控制温度、二甲基亚砜 (DMSO) 等溶剂以及催化剂来促进反应 .

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生具有改变的电生理特性的氧化衍生物,而取代反应可以产生具有不同官能团的类似物 .

相似化合物的比较

类似化合物

多非利特: 一种已知的 hERG 通道抑制剂,用于治疗心脏心律失常。

E-4031: 另一种具有类似电生理学效应的 hERG 通道抑制剂。

PD-307243: 一种具有类似 hERG 通道激活特性的化合物.

RPR260243 的独特性

RPR260243 独特之处在于它能够选择性地激活 hERG 通道,而不会显着影响其他离子通道。 这种特异性使其成为研究 hERG 通道功能和开发针对心脏心律失常的靶向疗法的宝贵工具 .

生物活性

RPR-260243 is a quinoline oxo-propyl piperidine derivative primarily recognized for its role as an activator of the human ether-à-go-go-related gene (hERG) potassium channels. These channels are crucial for cardiac repolarization, and their dysfunction is associated with long QT syndrome (LQTS) and arrhythmias. This article delves into the biological activity of this compound, focusing on its mechanisms of action, electrophysiological effects, and potential therapeutic applications.

This compound enhances hERG channel activity by slowing deactivation kinetics , thereby increasing the repolarizing currents during the cardiac action potential. This compound acts as a type I activator, which means it prolongs the open state of the channel, allowing for greater ion flow without significantly affecting the peak current during depolarization. The binding site for this compound is located at the intracellular side of the hERG channel, where it inhibits inactivation and slows down channel closure .

Key Findings

- Restoration of Protective Currents : In studies involving hERG channels with LQTS-associated mutations (e.g., R56Q), this compound was shown to restore protective currents that were diminished due to these mutations. For instance, at a concentration of 10 µM, this compound significantly increased the time constant of deactivation in mutant cells from 0.45 ± 0.05 s to 1.30 ± 0.26 s (P = 0.011) compared to controls .

- Concentration-Dependent Effects : The compound exhibited concentration-dependent effects on hERG currents, enhancing protective current amplitudes at longer coupling intervals. For example, at a coupling interval of 100 ms, the protective current amplitude increased from 0.59 ± 0.09 in control conditions to 0.74 ± 0.04 with this compound at 21°C (P = 0.017) .

- Kinetic Modeling : In silico modeling has predicted that this compound can partially rescue arrhythmic effects caused by mutations like R56Q without inducing early repolarization risks .

Data Table: Electrophysiological Effects of this compound

| Parameter | Control (Without RPR) | With this compound (10 µM) | Statistical Significance |

|---|---|---|---|

| Time Constant of Deactivation | 0.45 ± 0.05 s | 1.30 ± 0.26 s | P = 0.011 |

| Peak hERG Protective Current | 0.59 ± 0.09 | 0.74 ± 0.04 | P = 0.017 |

| Coupling Interval (100 ms) | - | Increased by 24 ms | P = 0.004 |

Case Studies and Research Findings

Case Study: LQTS2 and R56Q Mutation

In a study evaluating patients with LQTS2 due to the R56Q mutation, application of this compound demonstrated significant improvements in cardiac repolarization dynamics, suggesting its potential as a targeted therapy for patients suffering from this genetic variant . The enhanced repolarizing drive observed in early refractory periods indicates that this compound could mitigate arrhythmogenic risks associated with this mutation.

Research Insights

Recent studies have highlighted that while this compound enhances protective currents during the refractory period, it does not significantly alter action potential duration or peak hERG current during depolarization phases . This selective enhancement allows for therapeutic benefits without exacerbating risks associated with prolonged repolarization.

属性

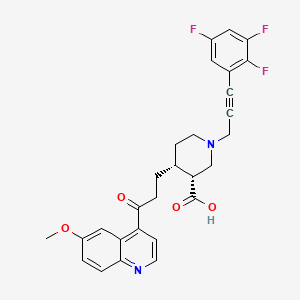

IUPAC Name |

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNMWKSURFWKAL-HXOBKFHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466757 | |

| Record name | RPR-260243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668463-35-2 | |

| Record name | RPR-260243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。